molecular formula C21H17BrN4O2 B15054404 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15054404
M. Wt: 437.3 g/mol
InChI Key: PFVBRYAFVFDIQU-UHFFFAOYSA-N
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Description

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often involve refluxing the mixture for a specific period or using ultrasonic irradiation to enhance the reaction rate .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation. This mechanism highlights its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy and bromophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

6-amino-4-(5-bromo-2-phenylmethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17BrN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)15-9-14(22)7-8-17(15)27-11-13-5-3-2-4-6-13/h2-9,19H,11,24H2,1H3,(H,25,26)

InChI Key

PFVBRYAFVFDIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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